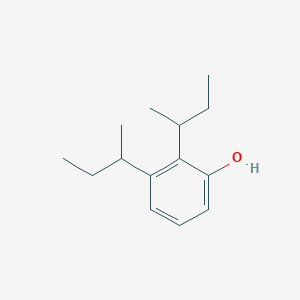
2,3-Di-sec-butylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Di-sec-butylphenol is an organic compound belonging to the class of alkylphenols These compounds are characterized by the presence of alkyl groups attached to a phenol ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Di-sec-butylphenol typically involves the alkylation of phenol with sec-butyl groups. One common method is the Friedel-Crafts alkylation, where phenol reacts with sec-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve moderate temperatures and anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction of the reactants. The use of advanced catalysts and optimized reaction conditions helps in achieving high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2,3-Di-sec-butylphenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding hydroxy derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are commonly used.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Hydroxy derivatives.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Aplicaciones Científicas De Investigación
2,3-Di-sec-butylphenol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, including anticancer and anti-inflammatory activities.
Industry: Used as a stabilizer in polymers and as an additive in lubricants and fuels.
Mecanismo De Acción
The mechanism of action of 2,3-Di-sec-butylphenol involves its interaction with various molecular targets and pathways. The phenolic group can donate hydrogen atoms, leading to the neutralization of free radicals and reduction of oxidative stress. This antioxidant activity is crucial in preventing cellular damage and promoting overall health. Additionally, the compound’s ability to interact with specific enzymes and receptors contributes to its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2,4-Di-sec-butylphenol
- 2,6-Di-sec-butylphenol
- 2,4-Di-tert-butylphenol
- 2,6-Di-tert-butylphenol
Uniqueness
2,3-Di-sec-butylphenol is unique due to its specific substitution pattern on the phenol ring. This structural arrangement influences its chemical reactivity and biological activity, making it distinct from other similar compounds. Its unique properties make it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
137245-55-7 |
|---|---|
Fórmula molecular |
C14H22O |
Peso molecular |
206.32 g/mol |
Nombre IUPAC |
2,3-di(butan-2-yl)phenol |
InChI |
InChI=1S/C14H22O/c1-5-10(3)12-8-7-9-13(15)14(12)11(4)6-2/h7-11,15H,5-6H2,1-4H3 |
Clave InChI |
ROOPEIGRBDVOKP-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)C1=C(C(=CC=C1)O)C(C)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


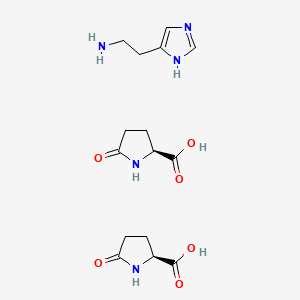


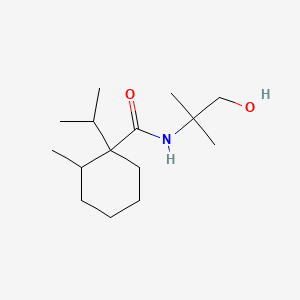
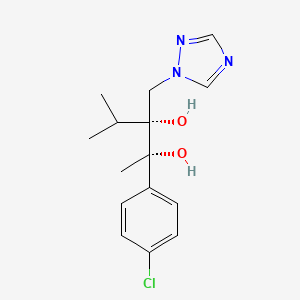

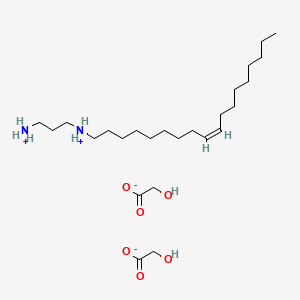
![6,9-bis(3-aminopropylamino)benzo[g]isoquinoline-5,10-dione;(Z)-but-2-enedioic acid](/img/structure/B12693049.png)
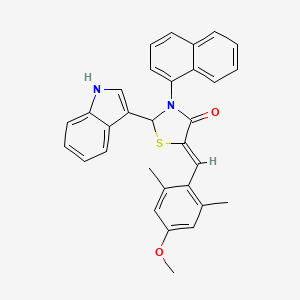
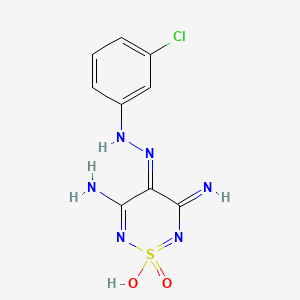
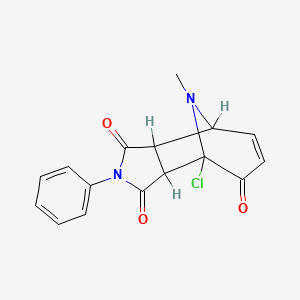
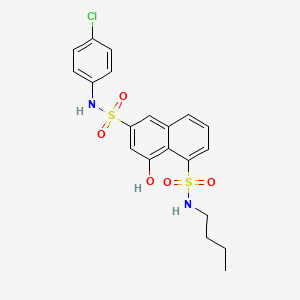
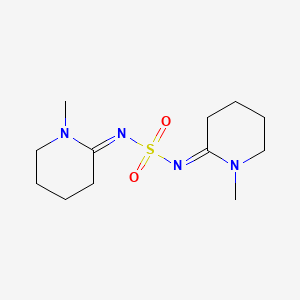
![2,2-Dimethyl-1-(3-methylbicyclo[2.2.1]hept-5-EN-2-YL)propyl acetate](/img/structure/B12693073.png)
